molecular formula C15H15FN4O3S B10954259 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10954259
M. Wt: 350.4 g/mol
InChI Key: HVLVESDFSUKKPX-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazole ring, and an isoxazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with a fluorobenzyl group. The isoxazole sulfonamide moiety is introduced in the final steps. Common reagents used in these reactions include fluorobenzyl bromide, hydrazine hydrate, and various sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is unique due to its combination of a fluorobenzyl group, a pyrazole ring, and an isoxazole sulfonamide moiety.

Properties

Molecular Formula

C15H15FN4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H15FN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-13-7-17-20(9-13)8-12-5-3-4-6-14(12)16/h3-7,9,19H,8H2,1-2H3

InChI Key

HVLVESDFSUKKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

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